molecular formula C26H28N2 B601008 (Z)-Cinnarizine CAS No. 750512-44-8

(Z)-Cinnarizine

Cat. No.: B601008
CAS No.: 750512-44-8
M. Wt: 368.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Cinnarizine typically involves the reaction of benzhydryl chloride with piperazine in the presence of anhydrous potassium carbonate in N,N-dimethylformamide . The product is then further reacted with various acyl chlorides in the presence of triethylamine and dichloromethane to afford the target compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to bind to multiple receptors and its enhanced membrane permeability make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16699-20-0
Record name (E)-1-Benzhydryl-4-cinnamylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the piperazine ring and its substituents in (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine?

A1: The research paper states that the piperazine ring adopts a chair conformation. [] The two substituents on the piperazine ring, the diphenylmethyl and the (Z)-3-phenylprop-2-enyl groups, occupy equatorial positions on this chair conformation. [] Additionally, the two phenyl rings of the diphenylmethyl group are not coplanar but exhibit a dihedral angle of 80.46°. []

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